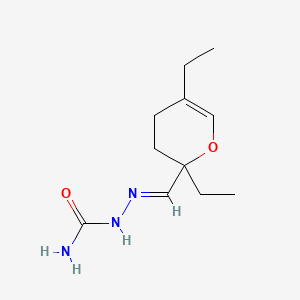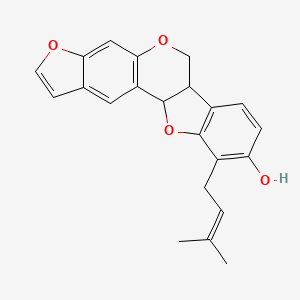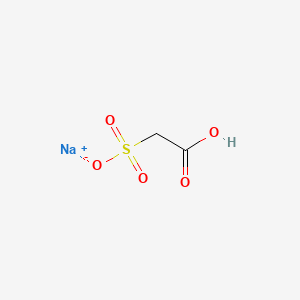
Pyridine, 2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide is a chemical compound that belongs to the class of heterocyclic aromatic organic compounds. It features a pyridine ring substituted with a thioether group and a 5-methyl-1H-1,2,4-triazol-3-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide typically involves the following steps:
Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods, such as the Chichibabin synthesis, which involves the reaction of aldehydes with ammonia and acetylene.
Introduction of the Thioether Group: The thioether group can be introduced by reacting the pyridine core with a suitable thiolating agent, such as thiourea.
Attachment of the Triazole Moiety: The 5-methyl-1H-1,2,4-triazol-3-yl group can be attached through a nucleophilic substitution reaction involving the appropriate halide precursor and a triazole derivative.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, with reaction conditions typically involving heating and the presence of a suitable catalyst.
Major Products Formed:
Oxidation Products: Pyridine N-oxides
Reduction Products: Reduced pyridine derivatives
Substitution Products: Various substituted pyridine derivatives
Scientific Research Applications
Pyridine, 2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the production of various chemical products, including agrochemicals and dyes.
Mechanism of Action
The mechanism by which Pyridine, 2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Pyridine, 2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide is similar to other triazole and pyridine derivatives, but it has unique structural features that distinguish it from these compounds. Some similar compounds include:
Pyridine, 2-((1H-1,2,4-triazol-3-yl)thio)-
Pyridine, 2-((5-methyl-1H-1,2,4-triazol-3-yl)methyl)-
Pyridine, 2-((5-methyl-1H-1,2,4-triazol-3-yl)ethyl)-
These compounds share the pyridine and triazole motifs but differ in the nature of the substituents attached to the pyridine ring.
Properties
CAS No. |
103654-42-8 |
|---|---|
Molecular Formula |
C8H9BrN4S |
Molecular Weight |
273.16 g/mol |
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]pyridine;hydrobromide |
InChI |
InChI=1S/C8H8N4S.BrH/c1-6-10-8(12-11-6)13-7-4-2-3-5-9-7;/h2-5H,1H3,(H,10,11,12);1H |
InChI Key |
MPEMFFBWWPMFTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)SC2=CC=CC=N2.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


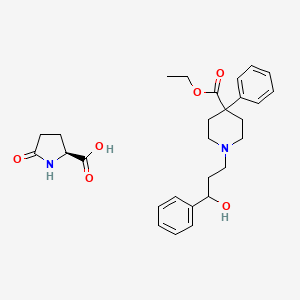
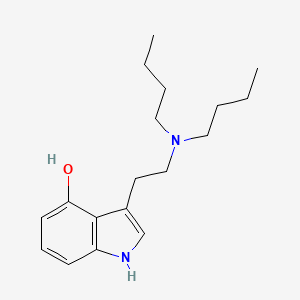
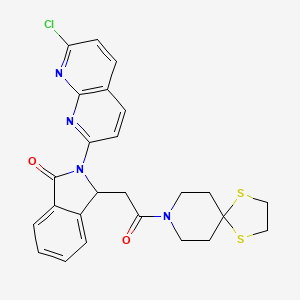
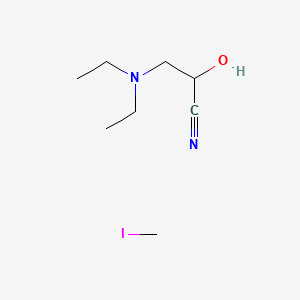
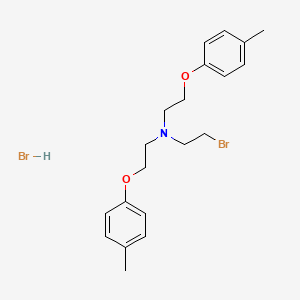
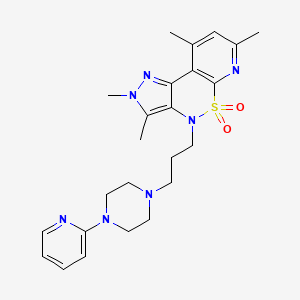

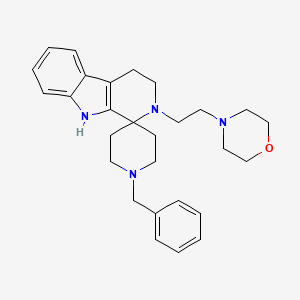
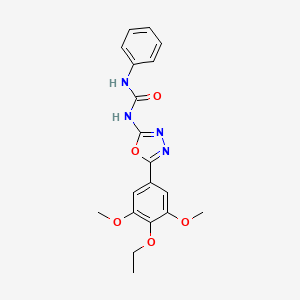
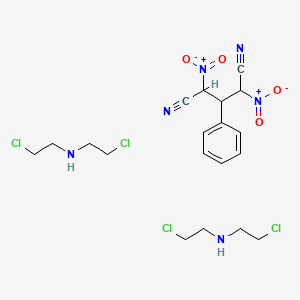
![oxolane;N-(4-phenyl-2-sulfanylidene-1,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)benzamide](/img/structure/B15185396.png)
